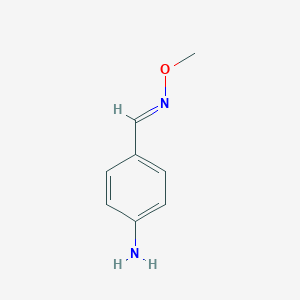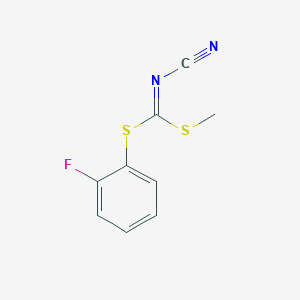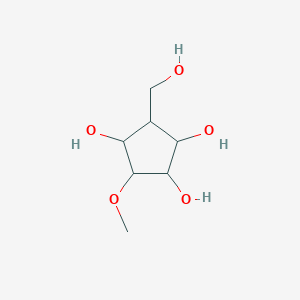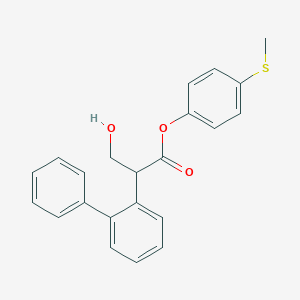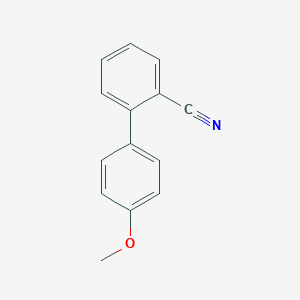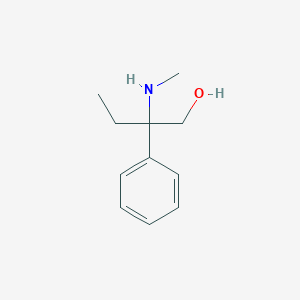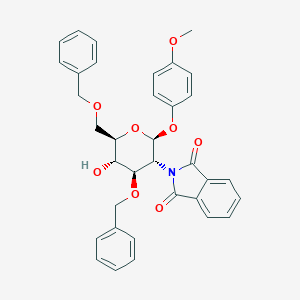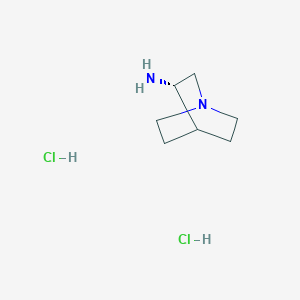
(S)-3-Aminoquinuclidine dihydrochloride
Overview
Description
(S)-3-Aminoquinuclidine dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a quinuclidine backbone with an amino group at the third position, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminoquinuclidine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the hydrogenation of quinuclidine derivatives in the presence of chiral ligands to achieve enantioselectivity. The reaction conditions often involve high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer with high purity. The final product is typically obtained through crystallization and purification steps to achieve the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Aminoquinuclidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Quinuclidine: The parent compound, which lacks the amino group at the third position.
®-3-Aminoquinuclidine: The enantiomer of (S)-3-Aminoquinuclidine, with different stereochemistry.
N-Methylquinuclidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: (S)-3-Aminoquinuclidine dihydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the third position. This configuration imparts distinct chemical and biological properties, making it valuable in enantioselective synthesis and as a chiral ligand in various applications.
Properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500339 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119904-90-4 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (S)-3-Aminoquinuclidine dihydrochloride in the presented research?
A1: The research primarily focuses on utilizing this compound as a chiral building block for synthesizing more complex molecules. Specifically, it serves as a precursor for developing a novel enantiopure thiourea organocatalyst. [, ] This catalyst demonstrates activity in various asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and nitromethane 1,4-addition. [, ] Additionally, the compound is employed in the directed synthesis of noncentrosymmetric molybdates, potentially leading to materials with interesting optical properties. []
Q2: How does the use of this compound enable the directed synthesis of noncentrosymmetric molybdates?
A3: Utilizing either the (S)- or (R)-enantiomer of 3-aminoquinuclidine dihydrochloride in the reaction with molybdenum trioxide and water under hydrothermal conditions leads to the formation of noncentrosymmetric molybdates. [] Specifically, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] crystallize in the noncentrosymmetric space group P2(1) (No. 4). [] This space group belongs to the polar crystal class 2 (C2), indicating the potential for second-harmonic generation activity, a property desirable for various optical applications. []
Q3: Are there improved methods for synthesizing this compound itself?
A4: Yes, one of the papers details an improved procedure for synthesizing both (R) and this compound. [, ] The key improvement involves a one-pot synthesis of a crucial imine intermediate (compound 2 in the paper) using lithium oxide as the base and molecular sieves. [] This streamlined approach potentially offers advantages in terms of yield, cost-effectiveness, and operational simplicity compared to previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


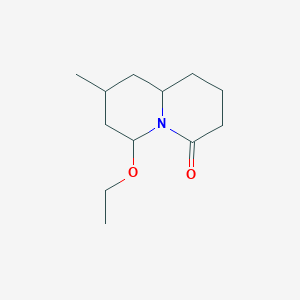
![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)



